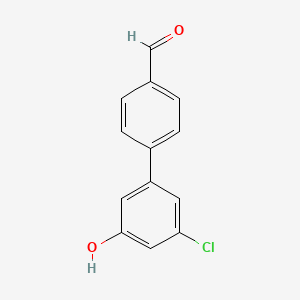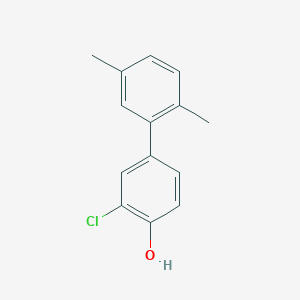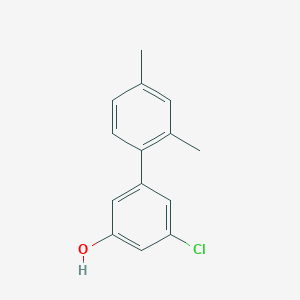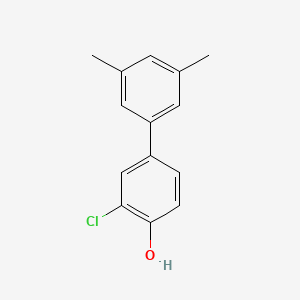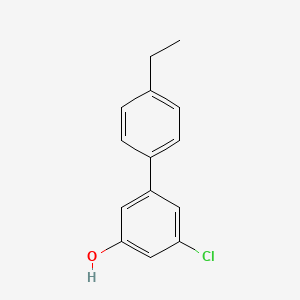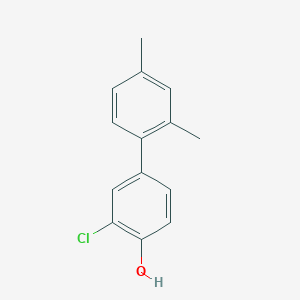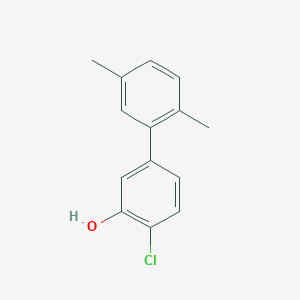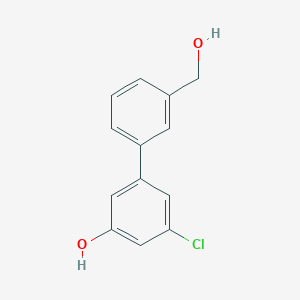
3-Chloro-5-(3-hydroxymethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(3-hydroxymethylphenyl)phenol, 95% (3-Chloro-5-HMPP) is a widely used synthetic chemical that has been used in a variety of scientific research applications. It is a phenolic compound with a unique structure that makes it useful for a variety of experiments and research studies. The purpose of
Applications De Recherche Scientifique
3-Chloro-5-HMPP has been used in a variety of scientific research applications. It has been used in studies of the effects of herbicides on plant growth and development, as well as in studies of the effects of antibiotics on bacteria. It has also been used in studies of the effects of radiation on cell division and DNA replication. Additionally, 3-Chloro-5-HMPP has been used in studies of the effects of organic pollutants on aquatic ecosystems.
Mécanisme D'action
The exact mechanism of action of 3-Chloro-5-HMPP is not fully understood. However, it is believed to act as an inhibitor of some enzymes involved in the production of certain proteins. It is also believed to interfere with the activity of certain enzymes involved in the metabolism of certain compounds. Additionally, 3-Chloro-5-HMPP has been shown to act as an antioxidant, preventing the formation of reactive oxygen species.
Biochemical and Physiological Effects
3-Chloro-5-HMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to inhibit the activity of certain enzymes involved in the metabolism of certain compounds. Additionally, 3-Chloro-5-HMPP has been shown to act as an antioxidant, preventing the formation of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5-HMPP has a number of advantages for use in lab experiments. It is relatively inexpensive, readily available, and easy to synthesize. Additionally, it can be used in a wide variety of experiments and research studies. However, there are a few limitations to consider when using 3-Chloro-5-HMPP in lab experiments. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used. Additionally, it is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving 3-Chloro-5-HMPP. These include further studies of its effects on bacteria and other microorganisms, further studies of its effects on plant growth and development, further studies of its effects on aquatic ecosystems, and further studies of its effects on the metabolism of certain compounds. Additionally, further studies could be conducted to investigate the potential use of 3-Chloro-5-HMPP in the treatment of certain diseases.
Méthodes De Synthèse
3-Chloro-5-HMPP is synthesized through a multi-step process. The first step involves the reaction of 3-chlorophenol with acetone in the presence of hydrochloric acid. This reaction produces 3-chloro-5-(3-hydroxymethylphenyl)phenol. The second step involves the reaction of 3-chloro-5-(3-hydroxymethylphenyl)phenol with sodium hydroxide. This reaction produces the desired product, 3-Chloro-5-HMPP, 95%.
Propriétés
IUPAC Name |
3-chloro-5-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVONXJZQRTRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685879 |
Source


|
| Record name | 5-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1261902-02-6 |
Source


|
| Record name | 5-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





